4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Overview
Description
4-Hydroxy-3-(hydroxymethyl)benzaldehyde is a compound that can be derived from benzaldehyde through various synthetic processes. It contains a benzene ring with a hydroxymethyl group and a hydroxyl group, which contribute to its reactivity and potential applications in organic synthesis and biochemistry.
Synthesis Analysis
The synthesis of derivatives of 4-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through different methods. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves photochemical and acid-catalyzed rearrangements . Additionally, a method for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been accomplished, indicating the potential for selective functionalization of similar compounds . Furthermore, the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process followed by deprotection steps has been reported .
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory, which provides insights into the electronic structure and potential reactivity of the molecule . X-ray crystallography has also been employed to determine the structure of synthesized compounds, revealing non-planar geometries and intramolecular hydrogen-bonding interactions that stabilize the molecular conformation .
Chemical Reactions Analysis
4-Hydroxy-3-(hydroxymethyl)benzaldehyde and its derivatives can undergo various chemical reactions. For example, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, indicating the possibility of direct functionalization at specific positions on the benzene ring . The chemistry of related aldehydes, such as 4-hydroxynonenal and malonaldehyde, has been extensively studied, revealing their reactivity with biomolecules and their role in biological systems as products of lipid peroxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-3-(hydroxymethyl)benzaldehyde derivatives are influenced by their functional groups. Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize these compounds, providing information on their electronic transitions, molecular vibrations, and chemical environments . The solubility, reactivity, and stability of these compounds can vary depending on their substitution patterns and the presence of protective groups .
Scientific Research Applications
Crystallographic and Structural Analysis
4-Hydroxy-3-(hydroxymethyl)benzaldehyde has been explored in crystallographic studies. For instance, Gümüş et al. (2022) synthesized a compound using 4-hydroxy-3-(hydroxymethyl)benzaldehyde and studied its crystal structure, linking molecules via hydrogen bonds into double ribbons (Gümüş et al., 2022).
Molecular Structure and Vibrational Spectral Studies
Yadav et al. (2018) conducted a comparative analysis of molecular structure and vibrational spectral studies between derivatives of benzaldehyde, including 4-hydroxy-3-(hydroxymethyl)benzaldehyde. This research provides insights into the physical and chemical properties of these compounds (Yadav et al., 2018).
Regioselective Protection Studies
The compound's potential in regioselective protection was demonstrated by Plourde & Spaetzel (2002), who achieved the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups (Plourde & Spaetzel, 2002).
Nonlinear Optical Applications
Singh et al. (2001) studied vanillin, a derivative of 4-hydroxy-3-(hydroxymethyl)benzaldehyde, for its potential in second harmonic generation applications in the near-infrared wavelength region, highlighting its utility in nonlinear optics (Singh et al., 2001).
Synthesis of Novel Chemical Compounds
Banfi et al. (2010) utilized 4-hydroxy-3-(hydroxymethyl)benzaldehyde in the synthesis of novel isochromene derivatives, showcasing its role in facilitating diverse chemical reactions (Banfi et al., 2010).
Enzyme Mechanism Studies
Research by Zandvoort et al. (2012) highlighted the compound's role in understanding enzyme mechanisms, particularly in aldolase and dehydration activities (Zandvoort et al., 2012).
Synthesis Improvement Studies
Feng (2002) focused on improving the synthetic process of benzaldehyde derivatives, providing insights into more efficient production methods (Feng, 2002).
Linker Studies in Organic Synthesis
Swayze (1997) investigated the use of benzaldehyde derivatives as linkers for solid phase organic synthesis, contributing to advancements in synthetic chemistry (Swayze, 1997).
Photocatalytic Applications
Marotta et al. (2011) explored the use of benzaldehyde derivatives in photocatalytic systems for selective synthesis, highlighting their potential in green chemistry applications (Marotta et al., 2011).
properties
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-4,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXZNYRQOPBUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202371 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
CAS RN |
54030-32-9 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54030-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054030329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS48HCI63J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.